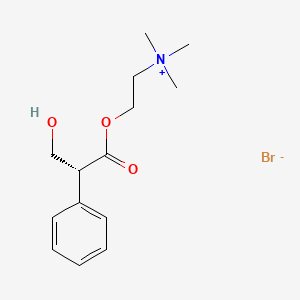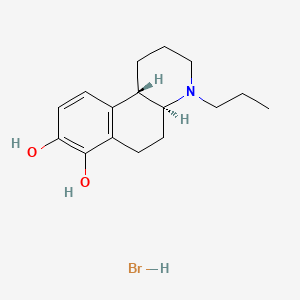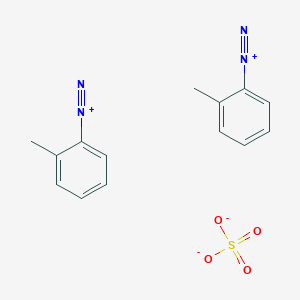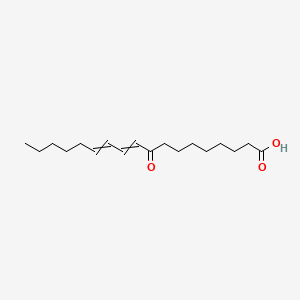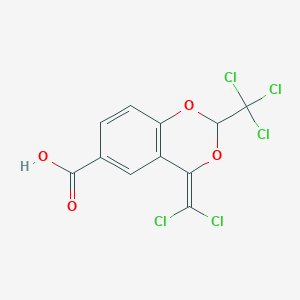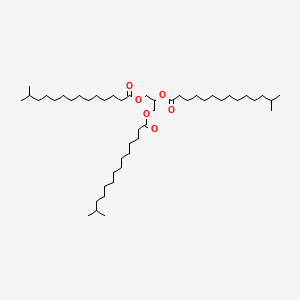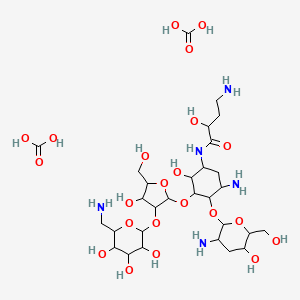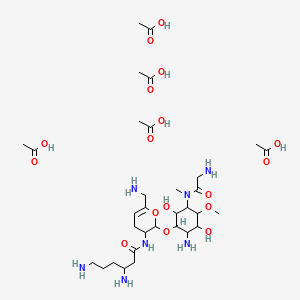
2-苯基氨基-4-甲基-5-乙酰基噻唑
描述
2-Phenylamino-4-Methyl-5-Acetyl Thiazole is a compound of interest in the field of medicinal chemistry due to its potential antitumor activities and unique chemical structure that allows for various biological interactions. While specific details about this compound might not be directly available, insights can be drawn from related compounds within the benzothiazole and thiazole families.
Synthesis Analysis
The synthesis of related thiazole compounds often involves multi-step reactions, including direct C–H arylations and Buchwald–Hartwig aminations, leading to diverse substituents on the thiazole core. For instance, 5-N-Arylamino-4-methylthiazoles have been synthesized from 4-methylthiazole using Pd-catalyzed reactions, showcasing the adaptability of thiazole synthesis strategies (Murai et al., 2017).
Molecular Structure Analysis
The molecular structure of thiazole derivatives has been extensively studied through X-ray crystallography and DFT calculations, highlighting the importance of substituents in determining molecular geometry and electronic properties. For example, the study of a related thiadiazole compound provided detailed insights into its crystal and molecular structure, confirming the influence of specific groups on the overall molecule's configuration (Süleymanoğlu et al., 2010).
Chemical Reactions and Properties
Thiazole derivatives participate in various chemical reactions, including acetylation and arylation, which modify their chemical properties significantly. The reactivity of these compounds can lead to the formation of new chemical structures, such as 3-(N-arylamino)thiophenes, under certain conditions, demonstrating the versatility of thiazole chemistry (Benincori et al., 2003).
科学研究应用
抗氧化特性
包括“2-苯基氨基-4-甲基-5-乙酰基噻唑”的噻唑衍生物已被发现具有抗氧化特性 {svg_1}。这些化合物可以中和体内的有害自由基,从而可能降低氧化应激并预防各种健康状况。
镇痛作用
研究表明,噻唑化合物可以作为镇痛剂,缓解疼痛 {svg_2}。这使得“2-苯基氨基-4-甲基-5-乙酰基噻唑”成为开发新型止痛药的潜在候选药物。
抗炎活性
已观察到噻唑衍生物具有抗炎作用 {svg_3}。这表明“2-苯基氨基-4-甲基-5-乙酰基噻唑”可用于治疗以炎症为特征的疾病。
抗菌和抗真菌应用
“2-苯基氨基-4-甲基-5-乙酰基噻唑”和其他噻唑化合物已显示出抗菌和抗真菌活性 {svg_4}。这使它们成为开发新型抗菌和抗真菌药物的潜在候选药物。
抗病毒特性
还发现噻唑衍生物具有抗病毒特性 {svg_5}。这表明“2-苯基氨基-4-甲基-5-乙酰基噻唑”可用于开发抗病毒药物。
抗肿瘤或细胞毒性药物分子
已发现噻唑化合物可作为抗肿瘤或细胞毒性药物分子 {svg_6}。这表明“2-苯基氨基-4-甲基-5-乙酰基噻唑”可用于治疗癌症。
神经保护作用
已发现噻唑衍生物具有神经保护作用 {svg_7}。这表明“2-苯基氨基-4-甲基-5-乙酰基噻唑”可用于治疗神经退行性疾病。
抗疟疾活性
使用“2-苯基氨基-4-甲基-5-乙酰基噻唑”合成的新的噻唑基-腙噻唑胺已被测试其抗疟疾活性 {svg_8}。这表明该化合物在开发抗疟疾药物中的潜在应用。
作用机制
安全和危害
未来方向
Given the lack of information on “2-Phenylamino-4-Methyl-5-Acetyl Thiazole”, future research could focus on elucidating its synthesis, properties, and potential applications. This could involve experimental studies to synthesize the compound and characterize its physical and chemical properties, as well as theoretical studies to predict its behavior .
属性
IUPAC Name |
1-(2-anilino-4-methyl-1,3-thiazol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-8-11(9(2)15)16-12(13-8)14-10-6-4-3-5-7-10/h3-7H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIUOFPGDKBCEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC=CC=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352855 | |
| Record name | 1-(2-Anilino-4-methyl-1,3-thiazol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31609-42-4 | |
| Record name | 1-(2-Anilino-4-methyl-1,3-thiazol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 31609-42-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-phenylamino-4-methyl-5-acetylthiazole interact with its target and what are the downstream effects?
A1: 2-phenylamino-4-methyl-5-acetylthiazole targets β-ketoacyl-ACP synthase (KAS) I, an enzyme crucial for bacterial fatty-acid synthesis []. Specifically, it binds to the enzyme's active site with a binding constant of 25 mM, as revealed by fluorescence titration []. This interaction involves noncovalent bonds with the active-site Cys163 and hydrophobic interactions within the fatty-acid binding pocket []. This binding ultimately inhibits the enzyme's activity, disrupting the bacterial fatty-acid synthesis pathway.
Q2: What is known about the structural characterization of 2-phenylamino-4-methyl-5-acetylthiazole?
A2: The research primarily focuses on the compound's binding mode and interaction with its target protein. While it mentions the compound's molecular structure (2-phenylamino-4-methyl-5-acetylthiazole) [], the study does not delve into detailed spectroscopic data or molecular weight information. Further investigation is needed to elucidate these specific structural characteristics.
Q3: What is the in vitro efficacy of 2-phenylamino-4-methyl-5-acetylthiazole against bacteria?
A3: While the research establishes 2-phenylamino-4-methyl-5-acetylthiazole's binding affinity to KAS I and provides structural insights into the interaction [], it doesn't present specific data on its in vitro efficacy against bacteria. Further research, including minimum inhibitory concentration (MIC) determination and time-kill assays, is essential to assess the compound's potency and spectrum of activity against different bacterial strains.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



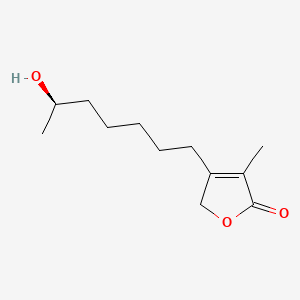

![(3S,8S,9S,10R,13S,14S,16R,17S)-17-acetyl-3-cyclopentyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-16-carbonitrile](/img/structure/B1202801.png)
